2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9073523
InChI: InChI=1S/C21H16N6OS2/c28-17(23-20-22-10-11-29-20)13-30-21-24-19-18(25-26-21)15-8-4-5-9-16(15)27(19)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,23,28)
SMILES: C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NC=CS5
Molecular Formula: C21H16N6OS2
Molecular Weight: 432.5 g/mol

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE

CAS No.:

Cat. No.: VC9073523

Molecular Formula: C21H16N6OS2

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE -

Specification

Molecular Formula C21H16N6OS2
Molecular Weight 432.5 g/mol
IUPAC Name 2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C21H16N6OS2/c28-17(23-20-22-10-11-29-20)13-30-21-24-19-18(25-26-21)15-8-4-5-9-16(15)27(19)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,23,28)
Standard InChI Key QLSLGGDKPDUXJA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NC=CS5
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NC=CS5

Introduction

The compound 2-({5-Benzyl-5H- triazino[5,6-b]indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide represents a complex heterocyclic structure with potential applications in medicinal chemistry. This molecule integrates several bioactive scaffolds, including triazinoindole and thiazole moieties, which are known for their diverse pharmacological activities.

Structural Characteristics

The compound's structure is defined by:

  • A triazino[5,6-b]indole core, which is a fused heterocyclic system often associated with anticancer and antimicrobial properties.

  • A thioether linkage connecting the triazinoindole to the acetamide group.

  • A thiazole substituent, which enhances biological activity by interacting with enzyme active sites or receptor proteins.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the triazinoindole core: Typically synthesized via cyclization reactions involving indole derivatives and nitrogen-rich reagents.

  • Thioether bond formation: Achieved through nucleophilic substitution reactions between a thiol group and an electrophilic precursor.

  • Attachment of the thiazole moiety: Coupled using amidation or related reactions under controlled conditions.

Biological Activities

The combination of triazinoindole and thiazole scaffolds suggests potential applications in drug discovery. Key biological activities include:

Anticancer Potential

Triazinoindoles have been reported to exhibit cytotoxicity against cancer cell lines by:

  • Inducing apoptosis through mitochondrial pathways.

  • Inhibiting key enzymes involved in cell proliferation (e.g., topoisomerases).

Antimicrobial Activity

Thiazole-containing compounds are known to disrupt bacterial cell wall synthesis or inhibit fungal enzymes.

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

  • NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms.

Future Directions

To fully explore its potential:

  • Perform in vitro and in vivo assays to evaluate its pharmacokinetics and toxicity.

  • Conduct molecular docking studies to identify target proteins.

  • Optimize its structure for enhanced potency and selectivity.

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